molecular formula C11H15NO3S B1489671 2-Cyclohexylmethoxythiazole-4-carboxylic acid CAS No. 1866079-10-8

2-Cyclohexylmethoxythiazole-4-carboxylic acid

Cat. No. B1489671
M. Wt: 241.31 g/mol
InChI Key: AGAXVWZOCBYCCS-UHFFFAOYSA-N
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Description

2-Cyclohexylmethoxythiazole-4-carboxylic acid is a complex organic compound. It likely contains a thiazole ring, which is a type of heterocycle that’s common in many biologically active molecules .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds, such as 2-aminothiazole-4-carboxylate Schiff bases, have been synthesized and characterized using techniques like FTIR and NMR . The synthesis of carboxylic acids often involves oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR and IR spectroscopy, as is done for similar compounds .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. Thiazole derivatives are a significant area of research in medicinal chemistry, with potential applications in treating various diseases .

properties

IUPAC Name

2-(cyclohexylmethoxy)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-10(14)9-7-16-11(12-9)15-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAXVWZOCBYCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylmethoxythiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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